molecular formula C7H9NO4 B3374246 2-((3-Methylisoxazol-5-yl)methoxy)acetic acid CAS No. 1018051-09-6

2-((3-Methylisoxazol-5-yl)methoxy)acetic acid

Cat. No. B3374246
CAS RN: 1018051-09-6
M. Wt: 171.15 g/mol
InChI Key: JLTTUNQXSPDJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((3-Methylisoxazol-5-yl)methoxy)acetic acid” is an organic compound with the molecular formula C7H9NO4 . It is used as a synthetic intermediate and is commonly used in the preparation of drugs and biologically active molecules .


Molecular Structure Analysis

The molecular weight of “2-((3-Methylisoxazol-5-yl)methoxy)acetic acid” is 171.15 g/mol . The IUPAC name for this compound is “2-((3-methyl-1,2-oxazol-5-yl)methoxy)acetic acid” and its InChI is "InChI=1S/C7H9NO4/c1-5-3-6(11-8-5)4-7(9)10-2/h3H,4H2,1-2H3" .


Physical And Chemical Properties Analysis

The compound “2-((3-Methylisoxazol-5-yl)methoxy)acetic acid” has a molecular weight of 171.15 g/mol . It is slightly soluble in water, but soluble in alcohol, ether, and other organic solvents .

Safety and Hazards

The compound “2-((3-Methylisoxazol-5-yl)methoxy)acetic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound “2-((3-Methylisoxazol-5-yl)methoxy)acetic acid” is used as a synthetic intermediate and is commonly used in the preparation of drugs and biologically active molecules . It can also be used as a raw material for pesticides, used to prepare pesticides, fungicides, and herbicides .

properties

IUPAC Name

2-[(3-methyl-1,2-oxazol-5-yl)methoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-5-2-6(12-8-5)3-11-4-7(9)10/h2H,3-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTTUNQXSPDJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-Methylisoxazol-5-yl)methoxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3-Methylisoxazol-5-yl)methoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-((3-Methylisoxazol-5-yl)methoxy)acetic acid
Reactant of Route 3
Reactant of Route 3
2-((3-Methylisoxazol-5-yl)methoxy)acetic acid
Reactant of Route 4
Reactant of Route 4
2-((3-Methylisoxazol-5-yl)methoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
2-((3-Methylisoxazol-5-yl)methoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
2-((3-Methylisoxazol-5-yl)methoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.